3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)-
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Description
Synthesis Analysis
A novel, simple, and versatile synthetic approach has been developed for efficient aerobic oxidative cross-cyclocondensations of equimolar 2-aminophenols and 2-hydroxylphenols to afford various 2-hydroxy-phenoxazin-3-ones . This approach utilizes natural renewable low-toxic gallic acid as an organocatalyst .Molecular Structure Analysis
The molecular formula of “3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)-” is C18H17NO8. The molecular weight is 375.33. More detailed structural information may be available in specialized chemical databases .Physical And Chemical Properties Analysis
“3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)-” is a redox indicator and changes from bluish violet through pink to colorless upon reduction . It is also used as a pH indicator for Ph 3.5 to 6.5 wherein it changes from orange to bluish violet .Safety And Hazards
The safety data sheet for a related compound, resazurin sodium salt, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid getting the compound in eyes, on skin, or on clothing .
properties
IUPAC Name |
7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15-,16+,17-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULZFZMEBOATFS-SFFUCWETSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201250537 |
Source
|
Record name | 7-(α-D-Glucopyranosyloxy)-3H-phenoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)- | |
CAS RN |
136565-96-3 |
Source
|
Record name | 7-(α-D-Glucopyranosyloxy)-3H-phenoxazin-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136565-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(α-D-Glucopyranosyloxy)-3H-phenoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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